Trimethoxy Dobutamine Hydrochloride is a chemical compound that belongs to the class of sympathomimetic amines, primarily used in pharmacological applications. It is a derivative of dobutamine, which is commonly employed in the treatment of heart failure and cardiogenic shock. The compound's structure includes three methoxy groups attached to the dobutamine backbone, enhancing its pharmacological properties.
Trimethoxy Dobutamine Hydrochloride is synthesized through various chemical processes, including reductive amination techniques. It is not widely available in commercial markets but is utilized in research and development settings, particularly in drug formulation and testing.
This compound is classified as a pharmaceutical intermediate and a metabolite of dobutamine. It falls under the broader category of adrenergic agonists, which are compounds that mimic the effects of adrenaline and noradrenaline in the body.
The synthesis of Trimethoxy Dobutamine Hydrochloride typically involves a multi-step chemical process:
Trimethoxy Dobutamine Hydrochloride has a complex molecular structure characterized by:
The compound contains multiple functional groups, including hydroxyl (-OH) and methoxy (-OCH) groups, which contribute to its biological activity and solubility properties.
Trimethoxy Dobutamine Hydrochloride can participate in several chemical reactions:
The synthesis employs palladium on carbon as a catalyst under hydrogen atmosphere, ensuring high selectivity and minimal side reactions .
Trimethoxy Dobutamine Hydrochloride primarily acts as a β1-adrenergic agonist, stimulating cardiac output by increasing heart rate and contractility. This mechanism involves:
The half-life of dobutamine derivatives is generally around 2 minutes, indicating rapid metabolism and clearance from the body .
Trimethoxy Dobutamine Hydrochloride is primarily used in scientific research related to cardiovascular pharmacology. Its applications include:
This compound represents an important area of study within cardiovascular therapeutics, contributing to advancements in treatment strategies for heart-related conditions.
Trimethoxy Dobutamine Hydrochloride (CAS 51062-14-7) is systematically named (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine hydrochloride. Its molecular formula is C₂₁H₂₉NO₃·HCl, yielding a molecular weight of 379.92 g/mol [4] [6]. Structurally, it features:
Table 1: Structural Comparison with Dobutamine
Property | Dobutamine HCl | Trimethoxy Dobutamine HCl |
---|---|---|
Molecular Formula | C₁₈H₂₄ClNO₃ | C₂₁H₂₉NO₃·HCl |
Molecular Weight | 337.84 g/mol | 379.92 g/mol |
Substituents | 3,4-dihydroxy; 4'-hydroxy | 3,4-dimethoxy; 4'-methoxy |
CAS Number | 49745-95-1 [9] | 51062-14-7 [6] |
This compound falls under the category of synthetic intermediates and pharmaceutical impurities, specifically designated as Dobutamine Hydrochloride Impurity C in pharmacopeial monographs [4] [7].
The development of Trimethoxy Dobutamine HCl is intrinsically linked to the history of its parent compound, dobutamine:
Trimethoxy Dobutamine HCl’s primary significance lies in pharmaceutical quality control. Regulatory bodies mandate strict limits on impurities (typically ≤0.1%) due to potential impacts on drug safety and efficacy [4] [7].
Key Functions:
Table 2: Regulatory Status of Trimethoxy Dobutamine HCl
Pharmacopeia | Designation | Application |
---|---|---|
USP | Dobutamine Related Compound C | Identity testing; impurity quantification |
EP | Dobutamine Impurity C | Batch release testing |
Manufacturers | CAS 51062-14-7 | In-house quality specifications |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: